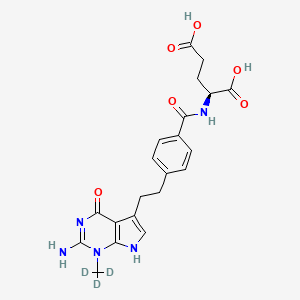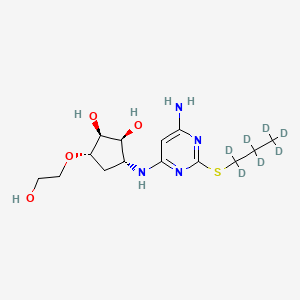
Ticagrelor DP1-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ticagrelor DP1-d7 is a deuterated form of Ticagrelor, a P2Y12 receptor antagonist used primarily as an antiplatelet agent. It is designed to prevent blood clots in patients with acute coronary syndrome or a history of myocardial infarction. The deuterated version, this compound, is used in scientific research to study the pharmacokinetics and pharmacodynamics of Ticagrelor, as the deuterium atoms can provide insights into the metabolic pathways and stability of the compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ticagrelor involves several key steps:
Condensation of Pyrimidine Amine Derivative: The process begins with the condensation of a pyrimidine amine derivative with a cyclopentyl derivative in ethylene glycol.
Formation of Triazole Compound: The intermediate obtained is then subjected to diazotization using a green and safer reagent, Resin-NO2, in a mixture of water and acetonitrile.
Condensation with Cyclopropylamine Derivative: The triazole compound is then condensed with a cyclopropylamine derivative.
Deprotection: The final step involves deprotection using hydrochloric acid in dichloromethane, yielding Ticagrelor with high purity.
Industrial Production Methods
Industrial production of Ticagrelor involves optimizing each reaction step to ensure scalability and safety. The critical steps include the nitration reaction and the diazotization process, which are carefully controlled to prevent hazardous conditions. The overall yield of the industrial process is approximately 65-75%, with high purity achieved through optimized reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Ticagrelor undergoes several types of chemical reactions, including:
Oxidation: Ticagrelor can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups in Ticagrelor, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly involving the triazole ring, can lead to the formation of different derivatives of Ticagrelor.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of Ticagrelor, which can be studied for their pharmacological properties and potential therapeutic applications .
Applications De Recherche Scientifique
Ticagrelor DP1-d7 is extensively used in scientific research to study:
Pharmacokinetics: The deuterated form helps in understanding the absorption, distribution, metabolism, and excretion of Ticagrelor.
Pharmacodynamics: Research focuses on the interaction of Ticagrelor with the P2Y12 receptor and its effects on platelet aggregation.
Metabolic Pathways: The presence of deuterium atoms allows for detailed studies of the metabolic stability and pathways of Ticagrelor.
Clinical Applications: Research includes the evaluation of Ticagrelor’s efficacy in preventing thrombotic events in patients with acute coronary syndrome.
Mécanisme D'action
Ticagrelor exerts its effects by binding to the P2Y12 receptor on platelets, inhibiting adenosine diphosphate (ADP)-mediated platelet aggregation. This inhibition prevents the formation of blood clots, reducing the risk of myocardial infarction and stroke. The binding is reversible, allowing for a rapid onset and offset of action. Ticagrelor also increases the plasma levels of adenosine, enhancing coronary blood flow and providing additional cardioprotective effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Clopidogrel: A thienopyridine class P2Y12 receptor antagonist that requires metabolic activation and binds irreversibly to the receptor.
Prasugrel: Another thienopyridine that also requires metabolic activation and has a more consistent inhibition of platelet aggregation compared to Clopidogrel.
Cangrelor: A non-thienopyridine P2Y12 receptor antagonist that is administered intravenously and has a rapid onset and offset of action.
Uniqueness of Ticagrelor
Ticagrelor is unique among P2Y12 receptor antagonists due to its:
Reversible Binding: Unlike Clopidogrel and Prasugrel, Ticagrelor binds reversibly to the P2Y12 receptor.
No Metabolic Activation Required: Ticagrelor is active without the need for metabolic activation, providing a faster onset of action.
Enhanced Adenosine Function: Ticagrelor increases plasma adenosine levels, offering additional cardioprotective benefits
Propriétés
Formule moléculaire |
C14H24N4O4S |
|---|---|
Poids moléculaire |
351.48 g/mol |
Nom IUPAC |
(1S,2S,3R,5S)-3-[[6-amino-2-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)pyrimidin-4-yl]amino]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol |
InChI |
InChI=1S/C14H24N4O4S/c1-2-5-23-14-17-10(15)7-11(18-14)16-8-6-9(22-4-3-19)13(21)12(8)20/h7-9,12-13,19-21H,2-6H2,1H3,(H3,15,16,17,18)/t8-,9+,12+,13-/m1/s1/i1D3,2D2,5D2 |
Clé InChI |
BBOAYFSAUJYGQJ-MPIXAEGOSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SC1=NC(=CC(=N1)N[C@@H]2C[C@@H]([C@H]([C@H]2O)O)OCCO)N |
SMILES canonique |
CCCSC1=NC(=CC(=N1)NC2CC(C(C2O)O)OCCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



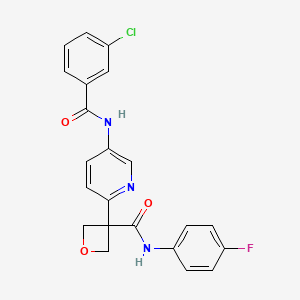
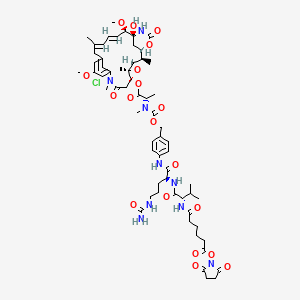
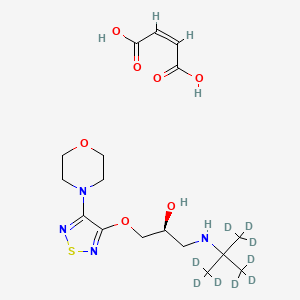
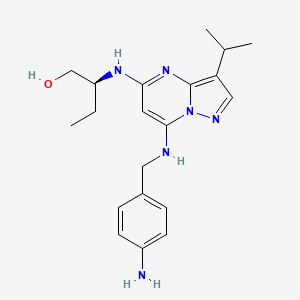

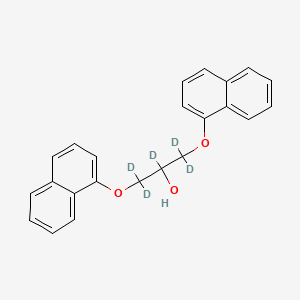
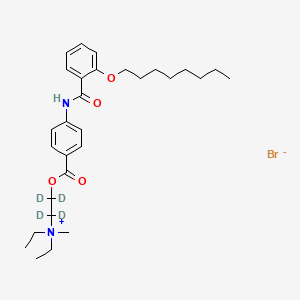
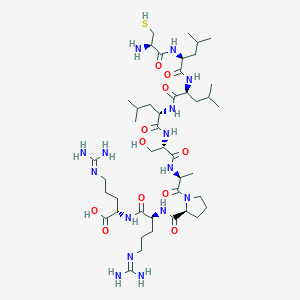

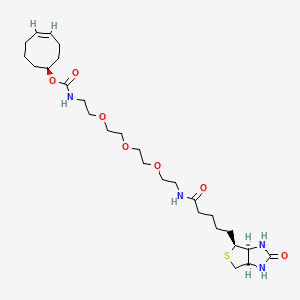
![sodium;2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12423505.png)
![3-[3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoic acid](/img/structure/B12423508.png)
